![molecular formula C19H13ClFN3O4 B2424991 N-(3-chloro-4-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 900010-15-3](/img/structure/B2424991.png)
N-(3-chloro-4-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Description
N-(3-chloro-4-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H13ClFN3O4 and its molecular weight is 401.78. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Discovery and Development of Kinase Inhibitors
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, similar in structure to the compound , have been identified as potent and selective inhibitors of the Met kinase family. These compounds, through modifications at specific positions, have shown improved enzyme potency and aqueous solubility, leading to enhanced kinase selectivity. One analogue demonstrated significant tumor stasis in a Met-dependent human gastric carcinoma model, highlighting its potential as a therapeutic agent and advancing into clinical trials due to its promising in vivo efficacy and safety profiles (Schroeder et al., 2009).
Advances in Polymer Chemistry
Research into polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derivatives from specific catechols or benzene has revealed the synthesis of noncrystalline, soluble polymers capable of forming transparent, flexible films with high thermal stability. Such materials are of significant interest for various applications in materials science, including the development of new plastics and coatings with advanced properties such as elevated glass transition temperatures and superior thermal resistance (Hsiao, Yang, & Chen, 2000).
Synthesis and Characterization of Aromatic Polyamides
Another study focused on the synthesis of diphenylfluorene-based aromatic polyamides from a newly synthesized bis(ether-carboxylic acid). These polymers, characterized by their solubility in organic solvents and the ability to form durable films, exhibit high glass transition temperatures and considerable thermal stability, suggesting their utility in high-performance materials applications (Hsiao, Yang, & Lin, 1999).
Antimicrobial Activity of Semicarbazone Derivatives
A series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, sharing structural motifs with the query compound, were synthesized and evaluated for antimicrobial activities. Computational pharmacokinetic studies indicated that these compounds adhere to the Lipinski "Rule of Five," with specific derivatives showing significant antibacterial and antifungal activities. This research underscores the potential of structurally similar compounds in developing new antimicrobial agents (Ahsan et al., 2016).
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3O4/c20-16-9-14(5-6-17(16)21)22-19(26)13-4-7-18(25)23(11-13)10-12-2-1-3-15(8-12)24(27)28/h1-9,11H,10H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRAVMSXSPLPFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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